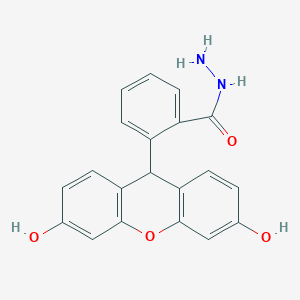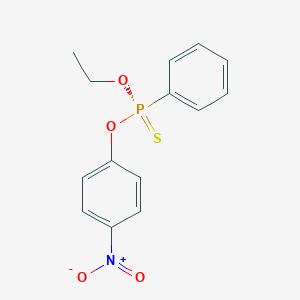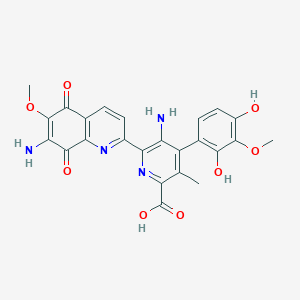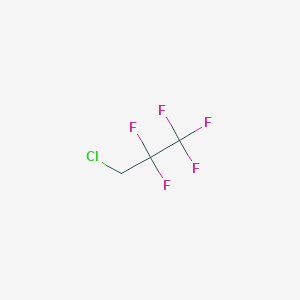
3-Chloro-1,1,1,2,2-Pentafluoropropane
Descripción general
Descripción
3-Chloro-1,1,1,2,2-Pentafluoropropane (HCFC-225ca) is a colorless, odorless, and non-flammable chemical compound that belongs to the family of hydrochlorofluorocarbons (HCFCs). It is widely used in various industrial applications such as cleaning agents, refrigeration, and air conditioning systems. In recent years, HCFC-225ca has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,1,1,2,2-Pentafluoropropane is not well understood, but it is believed to interact with cellular membranes and disrupt their function. It has also been shown to inhibit the activity of certain enzymes and proteins in the body.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-1,1,1,2,2-Pentafluoropropane has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to cause liver damage, kidney damage, and changes in blood chemistry. It has also been shown to have neurotoxic effects and can cause damage to the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-1,1,1,2,2-Pentafluoropropane has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily handled and stored. It also has a low toxicity and is not flammable, making it safer to use than many other solvents. However, it has some limitations as well. It is not compatible with certain materials such as rubber and some plastics, and it is not suitable for use in certain types of reactions.
Direcciones Futuras
There are several potential future directions for research on 3-Chloro-1,1,1,2,2-Pentafluoropropane. One area of interest is its use as a solvent in organic synthesis. Researchers are exploring ways to optimize its use and identify new applications. Another area of interest is its potential as a refrigerant in air conditioning systems. 3-Chloro-1,1,1,2,2-Pentafluoropropane has a low global warming potential, making it a more environmentally friendly alternative to traditional refrigerants. Finally, researchers are also investigating its potential as a treatment for certain medical conditions, such as cancer and Alzheimer's disease.
In conclusion, 3-Chloro-1,1,1,2,2-Pentafluoropropane is a versatile and promising chemical compound that has a wide range of potential applications in various fields. While there are still many questions about its mechanism of action and long-term effects, ongoing research is shedding new light on its properties and potential uses.
Aplicaciones Científicas De Investigación
3-Chloro-1,1,1,2,2-Pentafluoropropane has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, 3-Chloro-1,1,1,2,2-Pentafluoropropane has been used as a substitute for traditional solvents such as chlorinated hydrocarbons and halogenated ethers due to its low toxicity and high boiling point. It has also been used as a blowing agent in the production of polyurethane foams and as a refrigerant in air conditioning systems.
Propiedades
IUPAC Name |
3-chloro-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRPJEPJFXGYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073905 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1,1,2,2-Pentafluoropropane | |
CAS RN |
422-02-6 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 3-chloro-1,1,1,2,2-Pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

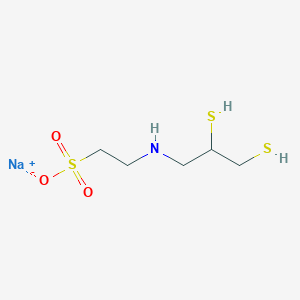
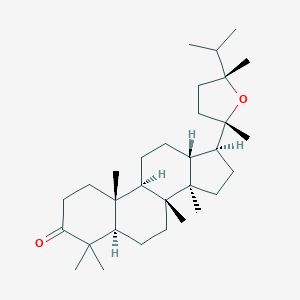
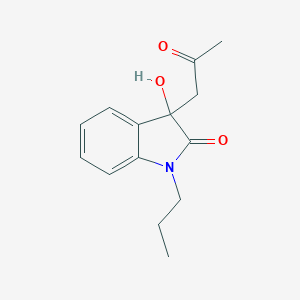
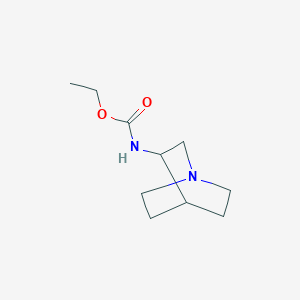
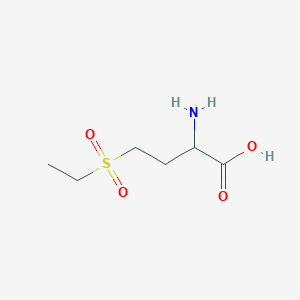
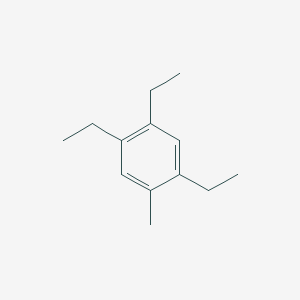
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
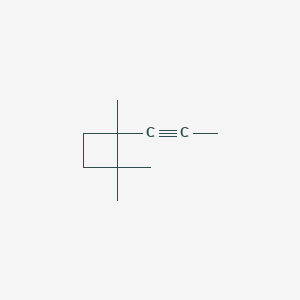
![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)
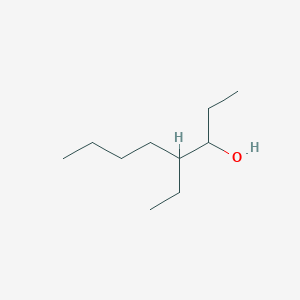
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
